

Atropine Sulfate Hydrate: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Atropine sulfate hydrate*

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This technical guide provides an in-depth analysis of **atropine sulfate hydrate**, a competitive antagonist of muscarinic acetylcholine receptors. The document details its molecular characteristics, experimental protocols for its analysis, and its mechanism of action, presented in a format tailored for the scientific community.

Core Molecular Attributes

Atropine sulfate can exist in both anhydrous and hydrated forms, most commonly as a monohydrate. The presence of water of hydration must be accounted for in molecular weight calculations and the preparation of standardized solutions.

Property	Atropine Sulfate	Atropine Sulfate Monohydrate
Molecular Formula	$(C_{17}H_{23}NO_3)_2 \cdot H_2SO_4$	$(C_{17}H_{23}NO_3)_2 \cdot H_2SO_4 \cdot H_2O$
Molecular Weight	676.82 g/mol	694.83 g/mol [1] [2] [3] [4] [5] [6] [7] [8]
Alternative Formula	$C_{34}H_{48}N_2O_{10}S$	$C_{34}H_{50}N_2O_{11}S$ [1] [2] [3] [4] [5] [6]

Experimental Protocols for Characterization

Accurate characterization of **atropine sulfate hydrate** is crucial for research and development. The following are standard methodologies for determining its molecular formula and weight.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For **atropine sulfate hydrate**, this involves quantifying the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen.

Principle: The method relies on the complete combustion of a precisely weighed sample in a stream of oxygen. The resulting combustion gases (CO_2 , H_2O , N_2 , and SO_2) are then separated and quantified by various detection methods, such as thermal conductivity or infrared spectroscopy. The elemental composition is then calculated from the masses of these products.

Methodology:

- **Sample Preparation:** A small, accurately weighed sample of **atropine sulfate hydrate** (typically 1-3 mg) is placed in a tin or silver capsule.
- **Combustion:** The sample is introduced into a combustion tube heated to approximately 900-1000°C. The presence of an oxidant, such as tungsten(VI) oxide on magnesium oxide, ensures complete combustion.
- **Reduction and Separation:** The combustion gases are passed through a reduction tube (e.g., containing copper) to convert nitrogen oxides to N_2 . The gases are then separated by a gas chromatography column.
- **Detection:** A thermal conductivity detector (TCD) measures the concentration of each gas (CO_2 , H_2O , N_2 , SO_2).
- **Calculation:** The instrument's software calculates the percentage of each element in the original sample. The empirical formula can be derived from these percentages, and when combined with molecular weight data, the molecular formula can be confirmed.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound with high precision.

Principle: This technique involves the ionization of the sample, followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). The molecular weight is determined from the m/z value of the molecular ion peak.

Methodology:

- **Sample Introduction and Ionization:** A dilute solution of atropine sulfate is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common and suitable method for a molecule like atropine, as it is a soft ionization technique that minimizes fragmentation and keeps the molecule intact.
- **Mass Analysis:** The generated ions are guided into a mass analyzer. A time-of-flight (TOF) or quadrupole analyzer can be used to separate the ions according to their m/z ratio.
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.
- **Data Interpretation:** The peak corresponding to the intact atropine molecule (as a cation, $[M+H]^+$) is identified. The molecular weight of the free base is then calculated from this m/z value. The presence of the sulfate counter-ion and water of hydration would not be observed as a single molecular ion but can be inferred from the overall analysis.

Titration for Quantitative Analysis

A non-aqueous acid-base titration is a standard pharmacopeial method for the quantitative analysis of atropine sulfate.

Principle: Atropine, being a weak base, can be accurately titrated in a non-aqueous solvent with a strong acid. This method is suitable for determining the purity of a sample.

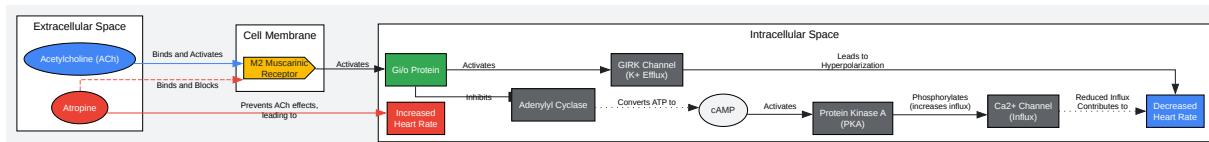
Methodology:

- **Sample Preparation:** Accurately weigh approximately 0.5 g of atropine sulfate and dissolve it in 30 mL of anhydrous glacial acetic acid.^[7]

- Titration: Titrate the solution with 0.1 M perchloric acid.
- Endpoint Detection: The endpoint of the titration can be determined potentiometrically or by using a visual indicator such as crystal violet, which changes color at the endpoint.[7]
- Calculation: The purity of the atropine sulfate is calculated based on the volume of perchloric acid consumed.

Signaling Pathway of Atropine

Atropine functions as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). It binds to these receptors without activating them, thereby preventing acetylcholine from exerting its effects. The following diagram illustrates the signaling pathway at a cardiac sinoatrial node cell, where atropine's blockade of M2 receptors leads to an increase in heart rate.

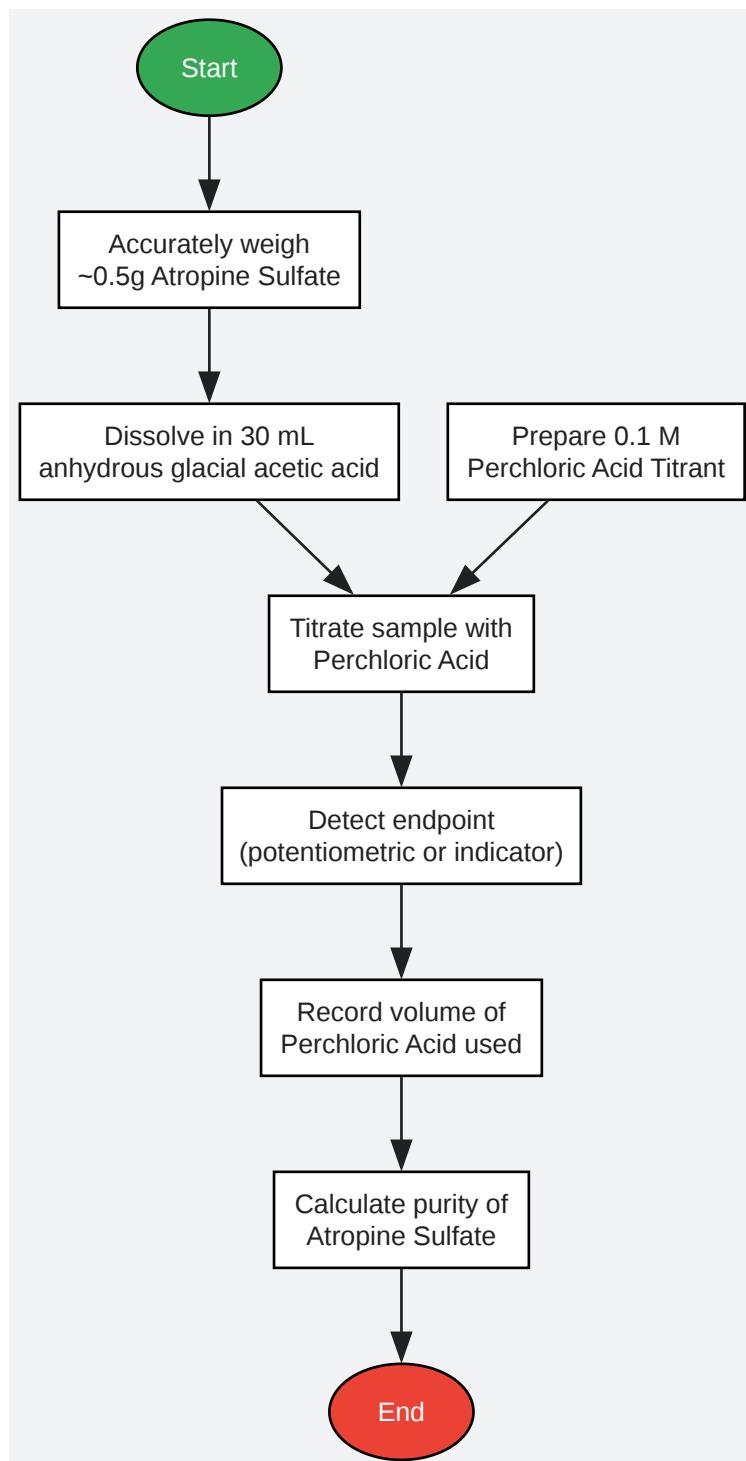


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Caption: Atropine's antagonism of M2 muscarinic receptors.

Experimental Workflow: Quantitative Analysis by Titration

The following diagram outlines the logical workflow for the quantitative analysis of atropine sulfate using a non-aqueous titration method.



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